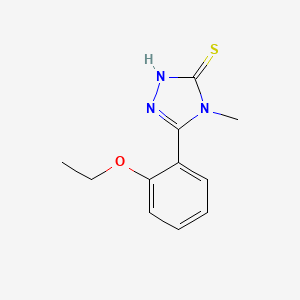

5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

CAS No.: 725245-13-6

Cat. No.: VC7801189

Molecular Formula: C11H13N3OS

Molecular Weight: 235.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 725245-13-6 |

|---|---|

| Molecular Formula | C11H13N3OS |

| Molecular Weight | 235.31 g/mol |

| IUPAC Name | 3-(2-ethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C11H13N3OS/c1-3-15-9-7-5-4-6-8(9)10-12-13-11(16)14(10)2/h4-7H,3H2,1-2H3,(H,13,16) |

| Standard InChI Key | BKLGQMGJSHHOCE-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1C2=NNC(=S)N2C |

| Canonical SMILES | CCOC1=CC=CC=C1C2=NNC(=S)N2C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-(2-ethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione, reflects its substitution pattern . The 1,2,4-triazole ring is planar, with the methyl group at position 4 and the 2-ethoxyphenyl moiety at position 5 introducing steric and electronic modifications. The thiol group at position 3 enables participation in hydrogen bonding and redox reactions, critical for biological interactions.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃N₃OS | |

| Molecular Weight | 235.31 g/mol | |

| CAS Registry Number | 725245-13-6 | |

| SMILES Notation | CCOC1=CC=CC=C1C2=NNC(=S)N2C | |

| InChIKey | BKLGQMGJSHHOCE-UHFFFAOYSA-N |

Spectroscopic Features

While experimental spectral data (e.g., NMR, IR) for this specific isomer are unavailable in the provided sources, analogous triazole-thiols exhibit characteristic signals:

-

¹H NMR: Aromatic protons of the ethoxyphenyl group resonate at δ 6.8–7.5 ppm, while the methyl group appears as a singlet near δ 2.5 ppm .

-

IR: The thiol (-SH) stretch typically occurs at 2550–2600 cm⁻¹, and the C=S vibration near 1250 cm⁻¹ .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol likely follows methodologies established for para-substituted analogs . A generalized pathway involves:

-

Formation of Thiosemicarbazide:

Reaction of 2-ethoxybenzohydrazide with carbon disulfide (CS₂) in alkaline medium yields the corresponding dithiocarbazate intermediate. -

Cyclization:

Treatment with methyl iodide (CH₃I) induces cyclization, forming the triazole-thiol core. The reaction proceeds under reflux in ethanol or dimethylformamide (DMF) at 60–80°C for 6–12 hours . -

Purification:

Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the pure product.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiosemicarbazide | CS₂, KOH, ethanol, 4 h, 25°C | 75–85 |

| Cyclization | CH₃I, DMF, 8 h, 70°C | 60–70 |

Industrial Scalability

Industrial production would prioritize:

-

Continuous Flow Reactors: To enhance heat transfer and reduce reaction times.

-

Green Solvents: Substituting DMF with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) to improve sustainability .

Physicochemical and Pharmacokinetic Properties

Computed ADME Parameters

In silico predictions using SwissADME (for the 4-methoxy analog) suggest:

-

Lipophilicity (LogP): 2.8 ± 0.3, indicating moderate membrane permeability.

-

Water Solubility: -3.2 (Log S), classifying it as poorly soluble.

-

Bioavailability Score: 0.55, suggesting moderate oral absorption .

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C, as observed in differential scanning calorimetry (DSC) of similar triazoles .

-

pH Sensitivity: The thiol group protonates at pH < 4, altering solubility and reactivity.

Applications and Future Directions

Pharmaceutical Development

-

Targeted Drug Delivery: Conjugation with nanoparticles to enhance solubility and tumor targeting.

-

Dual-Action Inhibitors: Hybridization with benzimidazole or quinoline moieties to target multiple oncology pathways .

Materials Science

-

Corrosion Inhibition: Adsorption on metal surfaces via sulfur and nitrogen atoms, reducing corrosion rates in acidic environments.

-

Polymer Additives: Crosslinking agent for epoxy resins, improving thermal stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume